4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone
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Overview
Description
4-Chloro-2-fluoro-4’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H17ClFNOS . It is commonly referred to as CF3 and is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-fluoro-4’-thiomorpholinomethyl benzophenone is C18H17ClFNOS . Unfortunately, the specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2-fluoro-4’-thiomorpholinomethyl benzophenone is 349.85 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthesis and Material Applications
- 4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone derivatives have been synthesized and explored for various applications. For instance, Karrer et al. (2000) developed a highly selective synthesis method for a related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, demonstrating its potential for industrial scale-up (Karrer, Meier, & Pascual, 2000).
Polymer and Membrane Development
- Ghassemi et al. (2004) used a related benzophenone derivative in the creation of multiblock copolymers for proton exchange membranes, highlighting the compound's utility in advanced material science (Ghassemi, Ndip, & McGrath, 2004).
Photoelectrochemical Applications
- Leslie et al. (1997) investigated the photoelectrochemical reactions of benzophenone and halobenzophenones, including a fluorine variant, indicating the compound's relevance in photochemical studies (Leslie, Compton, & Silk, 1997).
Antimicrobial Properties
- Sathe et al. (2011) explored the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, suggesting the potential antimicrobial applications of fluorinated benzophenone derivatives (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Application in Anticancer Research
- Al-Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues, evaluating their role against neoplastic development, which indicates the compound's potential in cancer research (Al‐Ghorbani et al., 2017).
Environmental Impact and Removal
- Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, illustrating the environmental relevance of benzophenone derivatives and their removal strategies (Zhou et al., 2018).
Safety And Hazards
When handling 4-Chloro-2-fluoro-4’-thiomorpholinomethyl benzophenone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed .
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOPXTNGVIRQSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642934 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898783-08-9 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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